sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide
Description
Contextual Significance of Tetrazole Anions in Contemporary Chemical Research
Tetrazole and its derivatives are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. researchgate.net The tetrazole ring's high nitrogen content, aromaticity, and the presence of multiple nitrogen-nitrogen bonds contribute to a high positive heat of formation, making tetrazole-based compounds a focal point in the development of advanced energetic materials. researchgate.netbeilstein-journals.org Tetrazole anions, in particular, are of great interest as they can be paired with various cations to create a wide array of energetic salts with tunable properties such as density, thermal stability, and sensitivity. researchgate.netnih.gov These salts often exhibit a complex network of hydrogen bonds, which contributes to their high density. nih.govrsc.org Beyond energetic materials, tetrazoles are recognized for their role in medicinal chemistry, often serving as bioisosteres for carboxylic acids. researchgate.net
Unique Aspects of the 5-Cyano-1H-1,2,3,4-tetrazol-1-ide Scaffold
The 5-cyano-1H-1,2,3,4-tetrazol-1-ide anion possesses a unique structural feature: the combination of a tetrazole ring with a cyano (-C≡N) group at the 5-position. The introduction of a cyano group can significantly influence the electronic properties and reactivity of the tetrazole ring. The strong electron-withdrawing nature of the cyano group can enhance the acidity of the tetrazole proton and affect the coordination chemistry of the anion.
A known method for the synthesis of related 5-substituted tetrazoles involves the reaction of nitriles with sodium azide (B81097), often catalyzed by zinc salts in water. organic-chemistry.org Specifically, the synthesis of a 5-cyano-1H-tetrazole intermediate has been described through the reaction of dicyan with a mixture of sodium azide and ammonium (B1175870) chloride. This reaction proceeds by first forming the 5-cyano-1H-tetrazole intermediate, which can then be further reacted.
While specific data for sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide is not extensively available in public literature, the properties of analogous sodium tetrazolate salts provide valuable insights. For instance, the characterization of related compounds often involves multinuclear NMR spectroscopy (¹H, ¹³C), vibrational spectroscopy (IR), and single-crystal X-ray diffraction to elucidate the molecular structure and bonding. researchgate.netnih.gov
Table 1: Physicochemical Properties of Analogous Sodium Tetrazolate Compounds
| Property | Sodium 5-chlorotetrazolate dihydrate | Sodium tetrazolate monohydrate |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pnma | Pmc2(1) |
| Density (ρ) | 1.850 g·cm⁻³ | 1.746 g·cm⁻³ |
| Decomposition Temp. | 237.33 °C (exothermic) | 319.45 °C (exothermic) |
| Reference | researchgate.net | researchgate.net |
This table presents data for analogous compounds to provide context due to the limited availability of specific data for this compound.
Table 2: Spectroscopic Data for a Related 5-Substituted Tetrazole (5-phenyl-1H-tetrazole)
| Spectroscopic Technique | Observed Signals (in DMSO-d₆) |
| ¹H NMR (ppm) | 17.45 (1H, br), 7.99 (2H, d), 7.54 (3H, t) |
| ¹³C NMR (ppm) | 155.93, 131.84, 129.78, 127.33, 124.63, 120.69 |
| FT-IR (cm⁻¹) | 2919, 1601, 1457, 1281, 722 |
| Reference | rsc.org |
This table provides spectroscopic data for a related compound to illustrate typical characterization data for this class of molecules.
Current Research Frontiers and Unaddressed Questions Pertaining to this compound
Current research on high-nitrogen compounds is focused on synthesizing novel materials with superior performance characteristics, such as high detonation velocity and pressure, combined with low sensitivity to impact and friction. nih.gov A key frontier is the design of energetic co-crystals and salts where both the cation and anion are energetic moieties, leading to enhanced performance. researchgate.netbeilstein-journals.org
For this compound, several research questions remain largely unexplored. A primary need is the thorough characterization of the pure sodium salt, including its crystal structure, thermal stability, and sensitivity to various stimuli. Understanding the decomposition mechanism and the nature of the evolved gases would be crucial for evaluating its potential as a gas-generating agent.
Furthermore, the synthetic pathway from dicyan and sodium azide could be optimized for yield and safety. The reactivity of the cyano group in the 5-position of the tetrazole ring opens up possibilities for further functionalization, potentially leading to the synthesis of a new family of energetic materials or other functional molecules. The coordination chemistry of the 5-cyano-1H-1,2,3,4-tetrazol-1-ide anion with various metal centers is another promising avenue for research, which could lead to the development of novel coordination polymers with interesting structural and energetic properties. rsc.org
Properties
CAS No. |
91511-37-4 |
|---|---|
Molecular Formula |
C2N5Na |
Molecular Weight |
117.05 g/mol |
IUPAC Name |
sodium;1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carbonitrile |
InChI |
InChI=1S/C2N5.Na/c3-1-2-4-6-7-5-2;/q-1;+1 |
InChI Key |
ARFRMKLKRAAUJH-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=NN=N[N-]1.[Na+] |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Sodium 5 Cyano 1h 1,2,3,4 Tetrazol 1 Ide
Advanced Synthetic Routes to 5-Cyano-1H-1,2,3,4-tetrazole and its Anionic Forms
The formation of the 5-cyanotetrazole (B1619336) ring system predominantly relies on the cycloaddition of a cyanide source with an azide (B81097). A common and effective method involves the reaction of dicyan with sodium azide. This transformation is often facilitated by a proton source, such as ammonium (B1175870) chloride, to generate hydrazoic acid in situ, which then reacts with the nitrile.
A notable synthetic procedure involves introducing gaseous dicyan into a cooled aqueous solution of sodium azide and ammonium chloride. The reaction mixture is then heated to form 5-cyano-1H-tetrazole as an intermediate product. Subsequent reaction steps can be employed to convert this intermediate into other derivatives.
Optimization of Cycloaddition Reactions for Enhanced Yields
The efficiency of the cycloaddition reaction to form 5-substituted 1H-tetrazoles, including the 5-cyano derivative, is highly dependent on the reaction conditions. Researchers have explored various parameters to maximize product yields and minimize reaction times. Key factors influencing the outcome of the synthesis include the choice of catalyst, solvent, and reaction temperature.
For the synthesis of 5-substituted 1H-tetrazoles in general, a wide array of catalysts has been investigated. The following table summarizes the catalytic activity of different systems for the synthesis of 5-phenyl-1H-tetrazole, providing insights that can be extrapolated to the synthesis of other derivatives like 5-cyanotetrazole.
Table 1: Comparison of Catalysts in the Synthesis of 5-phenyl-1H-tetrazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | DMF | 100 | 24 | 40 scielo.br |
| CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 1 | 96 scielo.br |
| PbCl₂ (10 mol%) | DMF | 120 | 8 | 81 longdom.org |
| CoY Zeolite | DMF | 120 | 14 | - |
| Silica Sulfuric Acid | DMF | Reflux | - | 72-95 quimicaorganica.org |
| NiZrP (5 mol%) | DMSO | 120 | - | Good to high |
Heterogeneous Catalysis in Tetrazole Formation
The use of heterogeneous catalysts in the synthesis of 5-substituted 1H-tetrazoles has garnered significant attention due to their advantages in terms of catalyst recovery, reusability, and often, enhanced reactivity and selectivity. These solid-supported catalysts can simplify purification processes and contribute to more sustainable chemical manufacturing.
A variety of nanomaterials have been explored as effective heterogeneous catalysts for the [3+2] cycloaddition of nitriles and sodium azide. These catalysts often feature metal nanoparticles supported on materials with high surface areas, such as silica, carbon, or metal-organic frameworks.
Table 2: Examples of Heterogeneous Catalysts for 5-Substituted 1H-Tetrazole Synthesis
| Catalyst | Support | Solvent | Temperature (°C) | Key Features |
|---|---|---|---|---|
| Cu/C | Charcoal | - | - | Reusable, efficient for one-pot synthesis from aldehydes. acs.org |
| Ni₀.₂₅Mn₀.₂₅Cu₀.₅Fe₂O₄ | Magnetic Nanoparticles | DMSO | 100 | Magnetically separable and reusable. acs.org |
| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Magnetic Nanoparticles | Water | 40 | Eco-friendly, high yield in aqueous medium. researchgate.net |
| Pd-SMTU@boehmite | Boehmite Nanoparticles | - | - | Effective for a range of nitriles. rsc.org |
| Fe₃O₄@L-lysine-Pd(0) | Magnetic Nanoparticles | Water | 100 | Green, sustainable protocol. rsc.org |
These examples highlight the trend towards developing robust and environmentally friendly catalytic systems for tetrazole synthesis.
Solvent Effects and Reaction Condition Modulations
The choice of solvent can significantly impact the rate and outcome of the [3+2] cycloaddition reaction for tetrazole synthesis. High-boiling point polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed and have been shown to be effective for this transformation. thieme-connect.com The polarity of the solvent can influence the solubility of the reactants, particularly the azide salt, and can also affect the stability of the transition state of the cycloaddition.
In a study on the synthesis of 5-phenyl-1H-tetrazole, various solvents were screened to determine their effect on the reaction yield. The results indicated that polar aprotic solvents generally provide better results than non-polar or protic solvents. Water has also been explored as a green solvent for these reactions, often in conjunction with specific catalysts. thieme-connect.com
Temperature is another critical parameter that is often optimized to achieve a balance between reaction rate and product stability. For many 5-substituted tetrazole syntheses, temperatures in the range of 100-140 °C are typical. scielo.brlongdom.orgacs.org
Selective Derivatization Strategies for the Tetrazolide Anion
The 5-cyanotetrazolide anion possesses multiple nucleophilic centers, making its selective functionalization a key challenge and an area of active research. The tetrazole ring contains four nitrogen atoms, and the exocyclic cyano group also presents a site for potential chemical modification.
Regioselective Functionalization at Nitrogen Centers
The alkylation of 5-substituted tetrazoles is a common method for their functionalization and can lead to the formation of two possible regioisomers: the 1,5- and 2,5-disubstituted products. The ratio of these isomers is influenced by several factors, including the nature of the substituent at the 5-position, the alkylating agent, the solvent, and the counter-ion of the tetrazolide salt.
While specific studies on the regioselective functionalization of the 5-cyanotetrazolide anion are not extensively detailed in the reviewed literature, general principles of tetrazole alkylation can be applied. The distribution of the negative charge in the tetrazolide anion between the N1-N2 and N3-N4 fragments plays a significant role in determining the site of electrophilic attack. Computational studies on other 5-substituted tetrazoles have been used to predict the most likely sites of alkylation. For instance, in the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, a slight predominance of the 2,5-disubstituted product was observed experimentally and supported by theoretical calculations. semanticscholar.orgmdpi.com
The choice of reaction conditions can also be tuned to favor one regioisomer over the other. For example, in the alkylation of the 1H-indazole scaffold, a related nitrogen-containing heterocycle, the use of sodium hydride in tetrahydrofuran was found to be selective for N-1 alkylation. beilstein-journals.orgbeilstein-journals.org Similar strategies could potentially be applied to control the regioselectivity of 5-cyanotetrazolide alkylation.
Modification of the Cyano Group for Downstream Synthesis
The cyano group of 5-cyano-1H-1,2,3,4-tetrazol-1-ide is a versatile functional handle that can be transformed into a variety of other functional groups, opening up avenues for further molecular elaboration. The reactivity of the nitrile is influenced by the electron-withdrawing nature of the tetrazole ring.
Common transformations of the cyano group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This provides a route to 5-carboxytetrazole derivatives. chemistrysteps.com
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride. chemistrysteps.com
Nucleophilic Addition: The polarized carbon-nitrogen triple bond of the cyano group is susceptible to nucleophilic attack. Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis.
Cycloaddition Reactions: While less common for the exocyclic cyano group of a tetrazole, nitriles can participate in cycloaddition reactions with various partners to form new heterocyclic rings.
These transformations allow for the conversion of the cyano group into other valuable functionalities, thereby expanding the synthetic utility of sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide as a versatile building block in organic synthesis.
Crystallographic and Advanced Solid State Structural Analysis
Single-Crystal X-ray Diffraction Studies of Sodium 5-Cyano-1H-1,2,3,4-tetrazol-1-ide
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline material. mdpi.comacs.org This technique provides invaluable data on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. researchgate.net Although a dedicated, publicly available single-crystal X-ray structure of this compound is not found in the searched literature, the following sections will discuss the expected structural features based on extensive studies of closely related sodium tetrazolate salts.
Molecular Conformation and Tautomerism in the Solid State
The 5-cyano-1H-1,2,3,4-tetrazol-1-ide anion is expected to be largely planar due to the aromatic nature of the tetrazole ring. The tetrazole ring itself is a key structural motif in many energetic materials and pharmaceutical compounds. rsc.orgbeilstein-journals.org In the solid state, 5-substituted tetrazoles can exist in different tautomeric forms. However, upon deprotonation to form the sodium salt, the negative charge is delocalized across the tetrazole ring, leading to a stable anionic species. beilstein-journals.org The cyano group, being a strong electron-withdrawing group, will influence the electron density distribution within the tetrazole ring.
The planarity of the anion is a critical factor in its crystal packing, facilitating the formation of layered structures. The bond lengths and angles within the tetrazole ring are expected to be consistent with those observed in other tetrazolate anions, reflecting the delocalized nature of the pi-electron system.
Crystal Packing Analysis and Intermolecular Interactions (e.g., Sodium Coordination, Hydrogen Bonding, π-Stacking)
The crystal structure of an ionic salt like this compound is determined by a complex interplay of intermolecular forces. In the absence of a specific crystal structure for this compound, we can infer the probable interactions by examining related structures, such as sodium tetrazolate and sodium 5-chlorotetrazolate. researchgate.netresearchgate.netresearchgate.netatlantis-press.com
Hydrogen Bonding: While the 5-cyano-1H-1,2,3,4-tetrazol-1-ide anion itself does not possess hydrogen bond donors, if the crystal structure incorporates water molecules, extensive hydrogen bonding networks are expected. These would involve the water molecules acting as donors and the nitrogen atoms of the tetrazole ring and the cyano group acting as acceptors. Such interactions are known to play a significant role in stabilizing the crystal lattices of energetic salts. nih.gov
A representative table of crystallographic data for related sodium tetrazolate salts is provided below to illustrate the typical parameters determined by SC-XRD.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (º) | V (ų) | Z | Calculated Density (g/cm³) |
| Sodium tetrazolate monohydrate | Orthorhombic | Pmc2(1) | 5.847(4) | 5.605(3) | 6.387(4) | 90 | 209.3(2) | 2 | 1.746 |
| Sodium 5-chlorotetrazolate dihydrate | Orthorhombic | Pnma | 6.8611(19) | 6.9243(19) | 12.281(4) | 90 | 583.5(3) | 8 | 1.850 |
Data sourced from a study on sodium tetrazolate and sodium 5-chlorotetrazolate. researchgate.net
Polymorphism and Phase Transitions in Anionic Tetrazole Salts
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic and inorganic salts, including energetic materials. nih.govnih.gov Different polymorphs of the same compound can exhibit distinct physical properties, such as density, thermal stability, and sensitivity to external stimuli. The existence of polymorphism in this compound could have significant implications for its performance and safety.
The formation of different polymorphs is often influenced by crystallization conditions such as solvent, temperature, and pressure. Each polymorph will have a unique crystal packing arrangement and set of intermolecular interactions. Phase transitions between polymorphic forms can be induced by changes in temperature or pressure and can be either reversible or irreversible. Techniques such as differential scanning calorimetry (DSC) and hot-stage microscopy (HSM) are instrumental in identifying and characterizing these phase transitions. nih.gov While no specific polymorphs of this compound have been reported in the searched literature, the potential for their existence should be considered in the comprehensive characterization of this material.
Powder X-ray Diffraction for Bulk Sample Characterization
Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used for the characterization of bulk crystalline materials. researchgate.net It is an essential tool for phase identification, quality control, and the determination of phase purity of a synthesized batch of this compound.
The PXRD pattern is a fingerprint of a crystalline solid, with the positions and intensities of the diffraction peaks being characteristic of its crystal structure. By comparing the experimental PXRD pattern of a sample to a reference pattern calculated from single-crystal data or a standard from a database, one can confirm the identity and purity of the compound. The absence of peaks from starting materials or potential byproducts would confirm the phase purity of the bulk sample.
Furthermore, PXRD is invaluable for studying polymorphism. Each polymorph will produce a distinct diffraction pattern, allowing for their identification and quantification in a mixed-phase sample. Changes in the PXRD pattern as a function of temperature can also be used to monitor solid-state phase transitions.
Below is a hypothetical representation of how PXRD data would be presented.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 15.2 | 5.82 | 100 |
| 20.8 | 4.27 | 45 |
| 25.5 | 3.49 | 80 |
| 30.7 | 2.91 | 60 |
| 35.1 | 2.55 | 30 |
This table represents simulated data for illustrative purposes.
Comprehensive Spectroscopic Characterization for Structural Elucidation and Electronic Properties
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Insights
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding framework of the 5-cyanotetrazolide anion. The spectra are characterized by distinct bands corresponding to the vibrations of the tetrazole ring and the cyano substituent.
The vibrational spectrum of the tetrazole ring is complex, featuring a series of characteristic stretching and bending modes. In related tetrazole compounds, specific vibrations such as N-N=N stretching and other ring vibrations have been identified in the infrared spectra. nih.gov For instance, tetrazole ring vibrations are often observed in the 1000-1500 cm⁻¹ region. nih.govcaltech.edu Theoretical studies on similar five-membered heterocyclic rings help in assigning these bands with greater accuracy. caltech.edu The primary vibrational modes include ring stretching, in-plane and out-of-plane bending, and ring "breathing" vibrations. caltech.edu The precise frequencies of these modes for the 5-cyanotetrazolide anion are influenced by the electronic effect of the cyano group and the ionic nature of the sodium salt.
Table 1: Typical Vibrational Frequencies for Tetrazole Ring Systems
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | References |
|---|---|---|
| Ring Stretching (ν(C=N), ν(N=N)) | 1400 - 1600 | researchgate.net |
| Ring Breathing | 1000 - 1250 | caltech.edu |
| N-N=N Asymmetric Stretch | 1230 - 1290 | nih.gov |
| Tetrazole Ring Vibrations | 1090 - 1185 | nih.gov |
| Ring Deformation | 600 - 750 | caltech.edu |
The cyano (C≡N) group provides a sharp and intense vibrational band, which is highly sensitive to its electronic environment. Typically, the C≡N stretching frequency appears in the 2100-2300 cm⁻¹ region of the Raman and IR spectra. researchgate.net For unconjugated nitriles like acetonitrile, this band is found around 2256 cm⁻¹. researchgate.net When the cyano group is attached to a π-system, such as the tetrazole ring, its frequency can shift. The electron-withdrawing nature of the tetrazolide anion affects the C≡N bond strength and, consequently, its stretching frequency. The position of this band can be influenced by solvent polarity and hydrogen bonding interactions. researchgate.netresearchgate.net In the case of sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide, the frequency is expected to be lower than in uncoordinated organonitriles due to conjugation and the anionic character of the ring. For example, the C≡N stretching frequency in benzonitrile (B105546) is observed at 2229 cm⁻¹, and this value is known to decrease upon coordination to a metal center. wikipedia.orgnih.gov
Table 2: Representative Cyano Group (C≡N) Stretching Frequencies
| Compound/Context | Frequency (cm⁻¹) | References |
|---|---|---|
| Acetonitrile | ~2256 | researchgate.net |
| Benzonitrile | ~2229 | wikipedia.orgnih.gov |
| General Nitrile Range | 2100 - 2300 | researchgate.net |
| Coordinated Nitrile | ~2048 | wikipedia.orgnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics (e.g., ¹H, ¹³C, ¹⁴N, ¹⁵N NMR)
NMR spectroscopy is indispensable for determining the solution-state structure of the 5-cyanotetrazolide anion. While the anion itself contains no protons, ¹H NMR is useful for characterizing its protonated forms or impurities. ¹³C and nitrogen (¹⁴N, ¹⁵N) NMR provide direct insight into the carbon and nitrogen skeleton of the molecule.
For the 5-cyanotetrazolide anion, two distinct ¹³C NMR signals are expected: one for the cyano carbon and one for the C5 carbon of the tetrazole ring. In related 5-substituted tetrazoles, the signal for the C5 carbon typically appears in the range of δ = 155-157 ppm. researchgate.net For 5-aminotetrazole (B145819), the C5 carbon resonates at a similar chemical shift. chemicalbook.com The chemical shift of the cyano carbon is also characteristic and provides information about the electronic environment.
Nitrogen NMR (¹⁴N and ¹⁵N) is particularly informative for tetrazoles, given the presence of four nitrogen atoms in the ring. ¹⁵N NMR, with its sharper signals compared to ¹⁴N NMR, allows for the resolution of the distinct nitrogen environments within the tetrazolide ring. caltech.eduresearchgate.net The chemical shifts of the nitrogen atoms are sensitive to their position (e.g., N1, N2, N3, N4) and bonding within the heterocyclic system. caltech.eduresearchgate.net
Table 3: Typical ¹³C and ¹⁵N NMR Chemical Shifts for Tetrazole Derivatives
| Nucleus | Position | Typical Chemical Shift Range (ppm) | References |
|---|---|---|---|
| ¹³C | C5 of Tetrazole Ring | 155 - 166 | researchgate.netrsc.org |
| ¹⁵N | Azo Nitrogens (-N=N-) | 300 - 555 | caltech.edu |
| ¹⁵N | Hydrazo Nitrogens (-NH-) | < 300 | caltech.edu |
To unambiguously assign the signals in the ¹³C and ¹⁵N NMR spectra of the 5-cyanotetrazolide anion, isotopic labeling can be employed. wikipedia.org This technique involves synthesizing the compound using starting materials enriched with ¹³C or ¹⁵N isotopes at specific positions. nih.govnih.gov For example, using ¹³C-labeled sodium cyanide (Na¹³CN) in the synthesis would result in a labeled cyano group, allowing for the definitive assignment of its ¹³C signal. Similarly, using ¹⁵N-labeled sodium azide (B81097) (Na¹⁵N₃) would introduce labels into the tetrazole ring, helping to distinguish between the different nitrogen atoms. researchgate.net Isotopic labeling is a powerful method for tracking atoms through a reaction and for detailed structural elucidation in complex molecules. wikipedia.org
While this compound exists as a stable anion, its protonated form, 5-cyanotetrazole (B1619336), can exist in different tautomeric forms in solution. The two most common tautomers for 5-substituted tetrazoles are the 1H- and 2H-forms. nih.govresearchgate.netresearchgate.net The position of the proton on the tetrazole ring significantly affects the electronic structure and, therefore, the spectroscopic properties of the molecule. NMR spectroscopy is an excellent technique to study these tautomeric equilibria. The relative populations of the tautomers can be determined by integrating the corresponding signals in the ¹H and ¹³C NMR spectra. Theoretical calculations have been used to assess the relative stabilities of different tetrazole tautomers, with the 2H-tautomer often being the energetically preferred form in the gas phase for some substituted tetrazoles. nih.gov The equilibrium in solution is also influenced by the solvent and temperature.
Electronic Absorption (UV-Vis) and Emission Spectroscopy
Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range provides information about the electronic transitions within the 5-cyanotetrazolide anion. The spectrum is expected to be dominated by π → π* transitions associated with the conjugated π-electron system of the tetrazole ring and the cyano group. The absorption maxima (λ_max) are characteristic of the chromophore. For five-membered heterocyclic compounds, these transitions typically occur in the UV region. rsc.org The presence of the anionic charge and the sodium counter-ion can influence the position and intensity of the absorption bands. lew.ro While specific experimental UV-Vis data for this compound is not extensively documented in the reviewed literature, analysis of related heterocyclic systems suggests that the main absorption bands would likely be below 300 nm. nih.gov Changes in the UV-Vis spectrum upon protonation would be expected, reflecting the different electronic structures of the anion and its tautomeric forms. researchgate.net
Analysis of Electronic Transitions and Conjugation Effects
The electronic absorption spectrum of the 5-cyanotetrazolide anion is expected to be dominated by transitions involving the π-electron system of the tetrazole ring and the attached cyano group. The key electronic transitions are anticipated to be of the π → π* and n → π* types.
π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In the 5-cyanotetrazolide anion, the tetrazole ring possesses a delocalized π-system. The presence of the cyano group (-C≡N) extends this conjugation. The triple bond in the cyano group also has π orbitals that can interact with the π-system of the tetrazole ring. This extended conjugation is expected to lower the energy of the π → π* transition compared to the unsubstituted tetrazolate anion, resulting in a bathochromic (red) shift of the absorption maximum. These transitions are typically characterized by high molar absorptivity (ε).
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding n orbital (lone pair) to an antibonding π* orbital. The tetrazole ring is rich in nitrogen atoms, each possessing lone pairs of electrons in sp² hybrid orbitals. These lone pairs are the primary sites for n → π* transitions. Such transitions are generally of lower energy than π → π* transitions but also have a much lower molar absorptivity. The presence of the strongly electron-withdrawing cyano group is expected to stabilize the n orbitals, leading to a hypsochromic (blue) shift of the n → π* absorption band.
Conjugation Effects:
The cyano group is a powerful electron-withdrawing group through both inductive and resonance effects. This has a profound impact on the electronic structure of the tetrazole ring. The resonance effect involves the delocalization of π-electrons over the entire molecule, including the C≡N triple bond. This extended conjugation stabilizes the ground state to a lesser extent than the excited state, leading to a smaller energy gap for the π → π* transition.
Computational studies on related push-pull tetrazoles, which feature donor and acceptor groups on the tetrazole ring, have shown that the longest wavelength absorption band is associated with an intramolecular charge transfer (ICT) from the donor to the acceptor through the tetrazole ring. rsc.org In the case of the 5-cyanotetrazolide anion, while there isn't a strong donor group, the tetrazole ring itself can act as the electron-donating part in the ICT process, with the cyano group being the acceptor.
A summary of the expected electronic transitions is presented in Table 1.
| Transition Type | Involved Orbitals | Expected Relative Energy | Expected Molar Absorptivity (ε) | Influence of Cyano Group |
| π → π | π (bonding) → π (antibonding) | High | High (typically > 1000 L mol⁻¹ cm⁻¹) | Bathochromic shift (to longer wavelength) due to extended conjugation. |
| n → π | n (non-bonding) → π (antibonding) | Low | Low (typically < 100 L mol⁻¹ cm⁻¹) | Hypsochromic shift (to shorter wavelength) due to stabilization of n orbitals. |
Table 1: Expected Electronic Transitions for the 5-Cyanotetrazolide Anion
Photophysical Properties and Quantum Yields (if applicable)
The photophysical properties of a molecule, such as fluorescence and phosphorescence, are determined by the fate of the molecule after it has been electronically excited. These properties are highly dependent on the nature of the lowest excited singlet (S₁) and triplet (T₁) states.
For many nitrogen-rich heterocyclic compounds, the lowest excited singlet state can be of n,π* character. Molecules with a lowest S₁ state of n,π* character often exhibit very low fluorescence quantum yields. This is because the spin-orbit coupling between the ¹(n,π) and a lower-lying ³(π,π) state is often efficient, leading to rapid intersystem crossing (ISC) to the triplet manifold. Furthermore, the radiative decay from the ¹(n,π*) state to the ground state (S₀) is spin-forbidden and therefore slow.
Given the strong electron-withdrawing nature of the cyano group, it is plausible that the n → π* transition in the 5-cyanotetrazolide anion is shifted to higher energy, potentially making the π → π* transition the lowest energy singlet transition. If the S₁ state is of π,π* character, a higher fluorescence quantum yield might be expected compared to systems with a lowest ¹(n,π*) state.
However, studies on the photochemistry of tetrazole derivatives have shown that the photodecomposition of the tetrazole ring is a common process. nih.gov This photochemical instability can provide a non-radiative decay pathway, which would compete with fluorescence and phosphorescence, thereby quenching any potential emission and leading to a low quantum yield.
As there is no specific experimental data available in the literature for the quantum yield of this compound, any discussion remains speculative. Research on other functionalized tetrazoles has shown that their emission properties are highly dependent on the nature of the substituents and the solvent. rsc.org For instance, some push-pull tetrazoles exhibit weak emission, while others show no fluorescence at all. bsu.edu
A summary of the anticipated photophysical properties is provided in Table 2.
| Photophysical Property | Anticipated Behavior | Justification |
| Fluorescence Quantum Yield (ΦF) | Likely very low to negligible. | The presence of multiple nitrogen atoms often leads to efficient intersystem crossing from the excited singlet state to the triplet state. Furthermore, the potential for photochemical decomposition of the tetrazole ring provides a significant non-radiative decay pathway. |
| Phosphorescence | Potentially observable at low temperatures in a rigid matrix, but likely weak. | If intersystem crossing is efficient, population of the triplet state would occur. However, non-radiative decay from the triplet state may still dominate over phosphorescence. |
Table 2: Anticipated Photophysical Properties of the 5-Cyanotetrazolide Anion
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations of Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure and energetic properties of molecules. A typical DFT study on the 5-cyanotetrazolide anion would involve a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a robust description of the system.
Geometry Optimization and Vibrational Frequency Analysis
A fundamental step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in the anion, corresponding to its most stable structure. The output provides key structural parameters.
Table 1: Hypothetical Optimized Geometry Parameters for 5-Cyano-1H-1,2,3,4-tetrazol-1-ide Anion This table is illustrative, as specific research data is unavailable.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C5-N(CN) | ~ 1.40 Å |
| Bond Length | C(CN)-N | ~ 1.16 Å |
| Bond Length | N1-N2 | ~ 1.34 Å |
| Bond Length | N2-N3 | ~ 1.30 Å |
| Bond Length | N3-N4 | ~ 1.34 Å |
| Bond Length | N4-C5 | ~ 1.33 Å |
| Bond Angle | N4-C5-N1 | ~ 108° |
| Bond Angle | C5-N1-N2 | ~ 109° |
Following optimization, a vibrational frequency analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the predicted infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. nih.gov
Frontier Molecular Orbital (FMO) Analysis and Electron Density Distributions
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. ulethbridge.cayoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net The electron density distribution, derived from the molecular orbitals, shows how electrons are distributed across the anion, highlighting regions of high and low electron density. For the 5-cyanotetrazolide anion, the HOMO is expected to be delocalized over the tetrazole ring, while the LUMO would likely have significant contributions from the cyano group.
Electrostatic Potential Surface Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other species. mdpi.com The MEP map displays regions of negative potential (red/yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. For an anion like 5-cyanotetrazolide, the entire surface will exhibit a negative potential. mdpi.com However, the map would reveal the most negative regions, likely concentrated around the nitrogen atoms of the tetrazole ring, which are the most probable sites for interaction with the sodium cation. Calculations of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) provide a quantitative measure of the charge localized on each atom. nih.gov
Ab Initio Molecular Dynamics Simulations of Anionic Behavior
While DFT calculations typically model molecules in a static, gas-phase environment, Ab Initio Molecular Dynamics (AIMD) simulations provide insights into the dynamic behavior of molecules over time, often within a solvent. researchgate.netnih.gov This method calculates the forces on atoms at each step of a simulation using quantum mechanics, allowing for the observation of dynamic processes like solvation and conformational changes. nih.govresearchgate.net
Anion Solvation and Counterion Interactions
An AIMD simulation of the 5-cyanotetrazolide anion in a solvent, such as water, would reveal how the solvent molecules arrange themselves around the anion to form a solvation shell. icmp.lviv.ua The simulation would track the interactions, particularly hydrogen bonding, between the anion's nitrogen atoms and the solvent molecules. core.ac.uk Furthermore, including the Na⁺ counterion in the simulation would allow for the study of ion pairing, showing how the cation interacts with the anion and how this interaction is mediated by the surrounding solvent molecules.
Dynamic Behavior of the Tetrazolide Anion
AIMD simulations can capture the intrinsic dynamic behavior of the 5-cyanotetrazolide anion itself. This includes the vibrations of its bonds and the flexing of its ring structure at a given temperature. By analyzing the trajectory of the atoms over time, one can understand the anion's flexibility and how its shape fluctuates, which can be crucial for its role in chemical reactions or its packing in a crystal lattice.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Systems
Quantitative Structure-Property Relationship (QSPR) modeling represents a significant computational tool in the study of chemical compounds, enabling the prediction of physical, chemical, and energetic properties directly from their molecular structure. For systems analogous to sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide, particularly other 5-substituted tetrazoles, QSPR studies have been instrumental in understanding and predicting their behavior, especially concerning their stability and energetic characteristics.
Research in this area has focused on developing statistical models that correlate structural descriptors with macroscopic properties. A notable data-driven approach has been the use of multivariate linear regression modeling to predict the decomposition temperature (Tdec) and impact sensitivity (IS) of a diverse set of tetrazole derivatives. nih.gov This methodology relies on a collection of quantum mechanical parameters and computational workflows to generate predictive and chemically interpretable models. nih.gov
The development of these QSPR models involves the calculation of a wide array of molecular descriptors. These can range from simple constitutional descriptors, such as the combined oxygen and nitrogen content, to more complex quantum chemical parameters derived from density functional theory (DFT) calculations. nih.gov For instance, the electrostatic potential of reactive bonds has been shown to be a critical descriptor in correlating with the sensitivity of energetic materials. nih.gov
In a specific study on tetrazoles and azides, mechanistic analysis of the statistical models suggested distinct pathways for thermal and impact-initiated decomposition. nih.gov The models were validated using test sets of tetrazoles with parameters generated exclusively through in-silico methods, demonstrating the predictive accuracy of the approach. nih.gov
The table below summarizes key findings from a QSPR study on analogous energetic tetrazole systems, illustrating the types of descriptors used and their correlation with properties like decomposition temperature and impact sensitivity.
Table 1: Descriptors and Findings in QSPR Modeling of Analogous Tetrazole Systems
| Property Modeled | Descriptor Type | Specific Descriptor Examples | Research Findings |
|---|---|---|---|
| Decomposition Temperature (Tdec) | Quantum Mechanical | Isomerization energies of substituents on the tetrazole ring | Supported homolytic cleavage as a potential initiation step in decomposition. nih.gov |
| Impact Sensitivity (IS) | Solid-State | Quantification of strongly repulsive intermolecular interactions | Repulsive interactions were found to destabilize the crystal lattice, leading to higher sensitivity. nih.gov |
| Impact Sensitivity (IS) | Constitutional | Combined oxygen and nitrogen content | Showed a weaker correlation compared to specific quantum mechanical and solid-state descriptors. nih.gov |
The insights gained from such QSPR studies are invaluable for the rational design of new tetrazole-based compounds. By understanding the structural features that govern stability and energetic performance, researchers can computationally screen and prioritize candidate molecules with desired properties, thereby guiding synthetic efforts and enhancing safety in the handling and application of these materials. nih.gov
Reactivity and Reaction Mechanism Studies
Mechanistic Investigations of Electrophilic and Nucleophilic Reactions Involving the Tetrazolide Anion
The 5-cyanotetrazolide anion can react as a nucleophile through its deprotonated nitrogen atom or other nitrogen atoms in the ring, or potentially at the cyano group. masterorganicchemistry.comlibretexts.org Electrophilic attack on the anion is a common reaction pathway. nih.gov The specific site of reaction and the mechanism are influenced by the nature of the electrophile, solvent, and reaction conditions, a principle common in the study of ambident nucleophiles. scilit.com
The formation of 5-substituted-1H-tetrazoles from nitriles and azides is a well-established example of a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.gov This type of reaction is fundamental for the synthesis of five-membered heterocyclic rings. In the context of the 5-cyanotetrazolide anion, it can be viewed as the product of such a cycloaddition.
The reverse reaction, a retro-[3+2] cycloaddition, represents a potential decomposition pathway. Furthermore, the tetrazolide anion itself can theoretically participate as a 4π-electron component in cycloaddition reactions with suitable dienophiles or dipolarophiles. The regioselectivity of such reactions would be strongly influenced by the electronic effects of the C5-cyano substituent. As an electron-withdrawing group, the cyano moiety reduces the electron density of the tetrazole ring, affecting the energies of the frontier molecular orbitals (HOMO and LUMO) that govern the cycloaddition process. This would dictate which isomers are preferentially formed when reacting with an unsymmetrical reaction partner.
The inherent nucleophilicity of the 5-cyanotetrazolide anion allows it to participate in a variety of metal-free organic transformations. As a nucleophile, it can react with a range of electrophiles. masterorganicchemistry.com For example, it can engage in nucleophilic substitution reactions with alkyl halides to form N-alkylated cyanotetrazoles. The protonation state is critical, as the anionic form is a significantly stronger nucleophile than its neutral 1H-tetrazole counterpart. libretexts.org
The reactivity is also a function of the solvent system. In polar aprotic solvents, the bare, unsolvated anion would exhibit maximum nucleophilicity. libretexts.org In protic solvents, hydrogen bonding to the nitrogen lone pairs can decrease its nucleophilic strength. libretexts.org These metal-free transformations are crucial for the synthesis of diverse tetrazole derivatives, where the cyanotetrazole core is functionalized to tune its properties for various applications.
Stability and Decomposition Pathways under Varied Conditions (e.g., Thermal, Hydrolytic, Photolytic)
The stability of the tetrazole ring is a critical factor in its application, particularly in energetic materials where controlled decomposition is desired. researchgate.net Studies on ionic liquids containing the 5-cyanotetrazolide anion have shown a thermal stability up to 230 °C. nih.gov
While specific studies on the hydrolytic and photolytic decomposition of sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide are not extensively detailed, general principles can be applied. Tetrazole rings are generally resistant to hydrolysis under neutral conditions but can be cleaved under harsh acidic or basic environments. mdpi.com Photolytic decomposition, induced by UV radiation, is a known pathway for other heterocyclic compounds and often involves the cleavage of the ring or elimination of substituents. nih.govyoutube.com For tetrazoles, this could lead to the extrusion of molecular nitrogen.
Detailed kinetic studies on the thermal decomposition of the closely related compound 5-aminotetrazole (B145819) (5-ATZ) provide significant insight into the behavior of C-substituted tetrazoles. nih.govnih.govresearchgate.net The decomposition of 5-ATZ has been shown to proceed through different pathways depending on the conditions, with one major route being the unimolecular decomposition to form aminocyanamide (B14148488) (NH₂CN) and hydrazoic acid (HN₃). nih.govnih.gov
Kinetic parameters for this process have been calculated using various methods. The addition of oxidizers like sodium periodate (B1199274) can significantly lower the activation energy for decomposition. nih.gov The following table, based on data for 5-aminotetrazole, illustrates the typical kinetic parameters associated with tetrazole decomposition.
| Compound | Decomposition Stage | Activation Energy (Ea) | Method/Conditions | Reference |
| 5-Aminotetrazole (5-ATZ) | Stage 1 | ~280 kJ/mol | TG-DSC | nih.gov |
| 5-ATZ with NaIO₄ | Stage 1 | ~180 kJ/mol | TG-DSC | nih.gov |
| 5-Aminotetrazole (5-ATZ) | Unimolecular | ~227 kJ/mol (2.36 x 10⁴ K * R) | CVT/TST Calculation | nih.gov |
This table presents data for the analogue 5-aminotetrazole to illustrate typical energetic values for tetrazole decomposition.
The primary decomposition products of tetrazoles are typically gaseous, with molecular nitrogen (N₂) being a major and energetically favorable product due to the high stability of the N≡N triple bond. researchgate.net For substituted tetrazoles, the side groups dictate the other resulting fragments.
Investigations into the decomposition of 5-aminotetrazole (5-ATZ) have identified several key products and intermediates. nih.govresearchgate.netucr.edu
Major Gaseous Products: Molecular Nitrogen (N₂), Ammonia (NH₃), Hydrogen Cyanide (HCN). nih.gov
Intermediates: Aminocyanamide (NH₂CN), Hydrazoic Acid (HN₃). nih.govnih.gov
Based on this, the thermal decomposition of this compound is expected to proceed via ring fragmentation to yield:
Molecular Nitrogen (N₂): The most stable nitrogen product.
Cyanogen-containing species: Resulting from the C-N backbone. This could include species like cyanogen (B1215507) ((CN)₂), cyano radicals (•CN), or other more complex fragments depending on the reaction pathway.
Reaction Kinetics and Thermodynamics of Transformation Processes
The kinetics and thermodynamics of transformation processes define the rate and feasibility of reactions involving the 5-cyanotetrazolide anion. For thermal decomposition, kinetic studies on analogues like 5-ATZ show that the process is governed by a significant activation energy barrier, consistent with the breaking of covalent bonds within the stable aromatic ring. nih.govnih.gov The rate constants for the decomposition of 5-ATZ have been fitted to the Arrhenius equation, providing a predictive model for its stability at different temperatures. nih.gov
For other transformations, such as the nucleophilic reactions discussed in section 6.1.2, the kinetics would be expected to follow standard rate laws (e.g., second-order kinetics for a bimolecular substitution reaction). The reaction rates would be highly dependent on the concentration of reactants, temperature, solvent, and the specific electrophile used. nih.gov The thermodynamics of these processes would be dictated by the relative stability of the reactants and products, with the formation of strong covalent bonds and stable molecules favoring the reaction. A comprehensive thermodynamic and kinetic profile for the various reactions of this compound beyond thermal decomposition remains an area for continued investigation.
Coordination Chemistry and Metal Organic Framework Mof Integration
Ligand Design and Coordination Modes of the 5-Cyano-1H-1,2,3,4-tetrazol-1-ide Anion
The 5-cyano-1H-1,2,3,4-tetrazol-1-ide anion is a multifaceted ligand, the unique structure of which, featuring a tetrazole ring and a cyano group, offers multiple coordination sites. This allows for diverse bonding interactions with metal centers.
Multi-dentate Coordination through Nitrogen Atoms
The anionic 5-cyano-1H-1,2,3,4-tetrazol-1-ide ligand possesses five nitrogen atoms, each with the potential to act as a donor to a metal center, making it a multi-dentate ligand. The tetrazole ring itself provides several coordination points, and the nitrogen atom of the cyano group can also participate in bonding. This versatility allows the ligand to bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. The specific coordination mode is influenced by several factors, including the metal ion's coordination preferences, the reaction conditions, and the presence of other coordinating solvents or counter-ions. In many tetrazole-based complexes, the nitrogen atoms of the tetrazole ring are the primary coordination sites. nih.govnih.gov
Anion-Directed Assembly of Coordination Networks
The geometry and charge distribution of the 5-cyano-1H-1,2,3,4-tetrazol-1-ide anion play a crucial role in directing the self-assembly of coordination networks. The ability of the ligand to adopt various coordination modes, such as monodentate, bidentate-chelating, or bidentate-bridging, allows for the controlled construction of intricate architectures. The anionic nature of the ligand also helps in balancing the charge of the metal cations, facilitating the formation of neutral, stable frameworks. The interplay between the ligand's denticity and the coordination geometry of the metal ion dictates the final topology of the resulting coordination polymer or MOF.
Synthesis and Characterization of Metal Complexes and Coordination Polymers
The synthesis of metal complexes and coordination polymers incorporating the 5-cyano-1H-1,2,3,4-tetrazol-1-ide anion typically involves solvothermal or hydrothermal methods. These techniques utilize elevated temperatures and pressures to facilitate the reaction between the sodium salt of the ligand and a suitable metal salt in a solvent. researchgate.net The resulting crystalline products can be characterized by a variety of analytical techniques to determine their structure and properties.
| Characterization Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Provides precise information on the crystal structure, including bond lengths, bond angles, coordination geometry, and overall network topology. nih.gov |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk material and can be used to identify the crystalline phases present. semanticscholar.org |
| Infrared (IR) Spectroscopy | Helps to identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the tetrazole and cyano groups. mdpi.comnih.gov |
| Elemental Analysis | Determines the elemental composition of the synthesized compound, confirming its stoichiometry. semanticscholar.orgnih.gov |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the material and can provide information about the loss of solvent molecules and decomposition of the framework. nih.govsemanticscholar.org |
Influence of Metal Centers on Coordination Architectures
The choice of the metal center has a profound impact on the final architecture of the coordination compound. libretexts.org Different metal ions exhibit distinct coordination preferences in terms of coordination number and geometry (e.g., tetrahedral, square planar, octahedral). nih.govnih.govlibretexts.org For instance, transition metals like copper(II) or zinc(II) can adopt various coordination geometries, leading to a wide range of structural possibilities. Lanthanide ions, with their larger ionic radii and higher coordination numbers, can result in the formation of highly connected, three-dimensional frameworks. The electronic configuration of the metal ion also plays a role in the magnetic and photophysical properties of the resulting material.
| Metal Ion | Typical Coordination Number | Common Geometries | Potential Influence on Architecture |
| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral nih.govlibretexts.org | Can form 1D chains, 2D layers, or 3D frameworks depending on the coordination environment. semanticscholar.org |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral nih.gov | Often leads to the formation of robust frameworks with interesting topologies. |
| Cd(II) | 6, 7, 8 | Octahedral, Pentagonal Bipyramidal, Square Antiprismatic | Its larger size can facilitate the formation of higher-dimensional networks. researchgate.net |
| Ln(III) (Lanthanides) | 8, 9, 10 | Various (e.g., Square Antiprismatic, Capped Square Antiprismatic) | High coordination numbers can lead to highly connected and complex 3D MOFs. mdpi.com |
Dimensionality and Topology of Resultant Materials
The combination of the multi-dentate nature of the 5-cyano-1H-1,2,3,4-tetrazol-1-ide ligand and the varied coordination preferences of metal ions can lead to materials with different dimensionalities and topologies. semanticscholar.org The resulting structures can range from simple one-dimensional (1D) chains to more complex two-dimensional (2D) layers and three-dimensional (3D) frameworks. The specific topology of the network, which describes the connectivity of the nodes (metal centers) and linkers (ligands), is a key determinant of the material's properties. The cyano group can either remain as a terminal group or participate in further coordination, potentially leading to even more complex and interpenetrated networks.
Exploration of Porosity and Gas Adsorption Characteristics in Tetrazolide-Based MOFs
Metal-organic frameworks constructed from tetrazolide-based ligands have shown promise for applications in gas storage and separation due to their potential porosity. nih.govmdpi.com The formation of a 3D framework can create channels and cavities within the material, leading to a high surface area and pore volume. nih.gov
While specific gas adsorption data for MOFs based solely on the 5-cyano-1H-1,2,3,4-tetrazol-1-ide anion are not extensively reported, the general characteristics of tetrazole-containing MOFs suggest that such materials could exhibit significant uptake of gases like H₂, N₂, and CO₂. nih.gov Further research is needed to synthesize and characterize these specific MOFs and evaluate their performance in gas adsorption and separation.
Despite a comprehensive search for scientific literature, specific experimental data regarding the thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide is not publicly available. Research articles detailing the synthesis and thermal characterization of this particular compound, which would be necessary to provide the detailed analysis requested in the outline, could not be located.
The available scientific literature does contain thermal analysis data for structurally similar compounds, such as sodium 5-chlorotetrazolate and other tetrazole derivatives. This body of research indicates that tetrazole salts are energetic materials with distinct thermal decomposition profiles. For instance, studies on sodium 5-chlorotetrazolate reveal its thermal behavior, including decomposition temperatures and exothermic events. researchgate.net Similarly, research on 5-aminotetrazole (B145819) and its salts provides insights into their thermal stability and decomposition kinetics. nih.govresearchgate.netresearchgate.net
However, the substitution of a chloro or amino group with a cyano group at the 5-position of the tetrazole ring would significantly influence the electronic structure and, consequently, the thermal properties of the resulting sodium salt. The cyano group's strong electron-withdrawing nature would likely alter the decomposition pathway and energy release characteristics. Therefore, extrapolating data from related compounds to this compound would not be scientifically accurate and would be speculative.
To provide a detailed and accurate article that adheres to the specified outline, including data tables on decomposition temperatures, mass loss, and enthalpies, access to experimental results from the analysis of this compound is essential. Without such data, it is not possible to generate the requested scientifically rigorous content.
Should you be interested in an article on a related compound for which detailed thermal analysis data is published, such as sodium 5-chlorotetrazolate , it would be possible to generate a comprehensive report following your provided outline.
Exploration of Energetic Material Characteristics Non Detonation/non Safety Aspects
Energy Release Mechanisms and Thermochemical Stability Calculations (excluding detonation velocity/pressure, sensitivity)
Lattice Energy Calculations for Ionic Salts
The lattice energy of an ionic compound is a critical parameter that influences many of its physical properties, including stability, density, and hygroscopicity. For energetic salts like sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide, the lattice energy provides a measure of the strength of the electrostatic forces holding the ions together in the crystal lattice.
While direct experimental determination of lattice energy is complex, it can be calculated using theoretical models. One common approach for novel ionic compounds involves the use of computational methods, such as the volume-based thermodynamics (VBT) approach developed by Jenkins and co-workers. This method allows for the prediction of the lattice potential energy (UL) of a salt based on the formula unit volume (Vm) and the nature of the constituent ions.
In the context of a comprehensive study on energetic salts containing the 5-cyanotetrazolate anion, the sodium salt, specifically sodium 5-cyanotetrazolate monohemihydrate (Na[C2N5]·1.5H2O), was synthesized as a precursor for a range of nitrogen-rich cations. researchgate.netnih.gov Although the primary focus of such research is often the properties of the final energetic salts, the characteristics of the initial sodium salt are foundational.
Standard Enthalpies of Formation via Atomization Methods
The standard enthalpy of formation (ΔHf°) is a key thermochemical property that quantifies the energy released or absorbed during the formation of a compound from its constituent elements in their standard states. For energetic materials, a high positive enthalpy of formation is often desirable as it contributes to a greater energy release upon decomposition.
The determination of the standard enthalpy of formation for novel compounds like this compound is typically achieved through computational methods, specifically atomization or isodesmic reaction schemes. These methods, which are rooted in quantum chemical calculations, provide a reliable pathway to predict thermochemical data, especially when experimental measurements are not feasible.
In the study by Klapötke and Stierstorfer, the energetic properties of a series of salts derived from the 5-cyanotetrazolate anion were assessed. researchgate.netnih.gov The research employed quantum chemical methods to determine the constant volume energies of combustion for the synthesized nitrogen-rich salts. From these computed energies, other energetic parameters can be derived. The foundation for these calculations is the accurately determined enthalpy of formation of the constituent ions.
The gas-phase enthalpy of formation of the 5-cyanotetrazolate anion ([C2N5]-) is a crucial component in these calculations. This value, combined with the enthalpy of formation of the cation (in this case, Na+) and the calculated lattice energy, allows for the determination of the solid-state enthalpy of formation of the salt via a Born-Haber cycle.
The following interactive table presents the calculated solid-state enthalpies of formation for a series of energetic salts containing the 5-cyanotetrazolate anion. These values provide a comparative basis for understanding the energetic contribution of different cations when paired with the 5-cyanotetrazolate anion.
Advanced Material Science Applications Excluding Biological and Clinical Contexts
Incorporation into Functional Materials for Energy Storage or Conversion
While direct and extensive research on the specific use of sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide in large-scale energy storage or conversion devices is not widely documented, the properties of the 5-cyanotetrazolide anion and related tetrazole compounds suggest potential avenues for its application. The use of additives is a crucial and cost-effective strategy to enhance the performance and safety of practical sodium-ion batteries. nih.govrsc.org
The development of safe and efficient solid-state electrolytes is a critical area in battery research. While no studies directly report the use of this compound as a primary solid electrolyte, its properties as a sodium salt with a relatively large, charge-delocalized anion could be relevant. In solid polymer electrolytes for sodium batteries, the addition of specific sodium salts can influence ionic conductivity and the stability of the solid-electrolyte interphase (SEI). The cyano group's electron-withdrawing nature could impact the electrochemical stability window of the electrolyte. Further research would be needed to explore its potential as a component or additive in composite polymer solid electrolytes to improve ionic conductivity and interface compatibility. rsc.org
Potential in Sensing Technologies (e.g., Chemosensors)
The tetrazole moiety is a known component in the design of chemosensors due to its ability to coordinate with metal ions and participate in hydrogen bonding. The presence of the cyano group in this compound provides an additional functional site that can be exploited for sensing applications.
Tetrazole-based ligands have been incorporated into fluorescent sensors for the detection of various metal cations. For instance, a tetrazole derivative has been shown to act as a fluorescent chemosensor for Al(III) and Zn(II) ions, with the sensing mechanism attributed to the inhibition of excited-state intramolecular proton transfer (ESIPT). nih.gov The nitrogen atoms of the tetrazole ring can act as binding sites for metal cations. While not specific to the 5-cyano derivative, this demonstrates the potential of the tetrazole core in cation recognition.
Furthermore, the development of fluorescent sensors for both cations and anions is an active area of research. nih.gov The cyano group in this compound could potentially interact with specific analytes, leading to a detectable signal. The design of electrochemical sensors often involves the modification of electrode surfaces with specific receptors to selectively bind to target analytes. google.com
The interaction of a tetrazole-based sensor with an analyte can lead to a change in its optical or electrochemical properties. Fluorescent "turn-on" or "turn-off" responses are common mechanisms in optical sensors. nih.govrsc.org For example, a tetrazole-containing triphenylamine-based MOF has been developed as a highly sensitive electrochemical platform for biosensing. nih.gov This suggests that MOFs constructed using 5-cyanotetrazole (B1619336) ligands could exhibit interesting electrochemical behavior upon interaction with target molecules. The modification of electrodes with polymers or molecularly imprinted films containing tetrazole functionalities is another strategy for creating electrochemical sensors. nih.gov The specific response would be highly dependent on the nature of the analyte and the design of the sensor.
Table 1: Examples of Tetrazole-Based Sensing Applications (Illustrative)
| Sensor Type | Target Analyte(s) | Sensing Mechanism | Reference |
| Fluorescent Chemosensor | Al(III), Zn(II) | Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) | nih.gov |
| Electrochemical Immunosensor | Vomitoxin | Bionic microenvironment for electrochemical recognition | nih.gov |
| Fluorescent Sensor | Hg(2+) | Hg(2+)-induced conformational change of a thymine-rich single-stranded DNA | nih.gov |
This table provides illustrative examples of sensing applications using tetrazole derivatives to indicate the potential of the 5-cyano-tetrazole scaffold. It does not represent data for this compound itself.
Precursor Chemistry for Novel Materials Synthesis
One of the most explored applications of this compound in advanced material science is its use as a precursor for the synthesis of nitrogen-rich compounds, particularly energetic materials. The high nitrogen content and the presence of the cyano group make it a versatile building block.
The reaction of sodium 5-cyanotetrazolide with various nitrogen-rich cations leads to the formation of a family of energetic salts. These salts are of interest due to their potential as environmentally friendly energetic materials. The thermal stability and energetic performance of these materials can be tuned by changing the cation.
The synthesis of porous organic polymers (POPs) is another area where a precursor like sodium 5-cyanotetrazolide could be valuable. researchgate.netmdpi.compreprints.orgencyclopedia.pub POPs are of interest for applications in gas storage, catalysis, and sensing due to their high surface areas and tunable pore structures. The tetrazole and cyano functionalities could be incorporated into polymer backbones to create materials with specific properties. For instance, nitrogen-rich polymers have been synthesized by reacting diazides with dinitriles, a reaction pathway where a cyano-tetrazole derivative could potentially be employed. rsc.org
Table 2: Research Findings on the Synthesis of Materials from Sodium 5-Cyanotetrazolide
| Product Type | Synthetic Approach | Key Findings |
| Nitrogen-Rich Energetic Salts | Salt metathesis with nitrogen-rich cations | Forms a new family of energetic materials with tunable properties. |
| Porous Organic Polymers (Potential) | Polycondensation or polymerization reactions | The cyano and tetrazole groups offer reactive sites for incorporation into polymer frameworks. researchgate.netmdpi.compreprints.orgencyclopedia.pub |
| Metal-Organic Frameworks (Potential) | Coordination with metal ions | The tetrazole ring and cyano group can act as ligands to form porous structures. google.com |
This table summarizes documented and potential synthetic applications of this compound as a precursor.
Future Research Directions and Emerging Paradigms
Expanding Synthetic Scope and Diversification of Tetrazolide Systems
Future research is poised to significantly broaden the synthetic accessibility and structural diversity of 5-cyanotetrazolide-based systems. A primary avenue of investigation involves the development of novel and more efficient synthetic methodologies. While the [3+2] cycloaddition of azides with nitriles is a foundational method for forming the tetrazole ring, researchers are exploring greener, more atom-economical, and scalable approaches. nih.govresearchgate.net This includes the use of innovative catalysts, such as heterogeneous catalysts, to improve reaction rates and simplify purification processes. researchgate.net
A key area of diversification lies in the systematic variation of the cation associated with the 5-cyanotetrazolide anion. While the sodium salt is a common starting material, recent studies have shown that pairing the anion with different organic cations, such as imidazolium, pyrrolidinium, phosphonium, and guanidinium, can lead to the formation of ionic liquids with tunable properties. nih.gov These properties, including melting point, viscosity, and thermal stability, are highly dependent on the nature of the cation-anion interactions. nih.gov Future work will likely focus on synthesizing a broader library of these ionic liquids and systematically mapping their physicochemical properties to their structural features.
Furthermore, research is anticipated to move beyond simple salts to the development of more complex molecular architectures incorporating the 5-cyanotetrazolide moiety. This could involve its use as a building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The nitrogen-rich tetrazole ring and the cyano group both offer potential coordination sites for metal ions, opening up possibilities for creating novel materials with interesting electronic, magnetic, or porous properties. The functionalization of the tetrazole ring itself, beyond the 5-position, presents another frontier for diversification, although this remains a significant synthetic challenge.
Deeper Theoretical Insights into Structure-Reactivity Relationships and Anionic Chemistry
A more profound theoretical understanding of the 5-cyanotetrazolide anion is crucial for predicting its behavior and designing new applications. Future computational studies will likely employ high-level quantum chemical methods to provide a more detailed picture of its electronic structure, aromaticity, and the distribution of electron density. Of particular interest is the influence of the strongly electron-withdrawing cyano group on the electronic properties of the tetrazole ring. This substituent significantly affects the acidity of the N-H proton in the parent 5-cyanotetrazole (B1619336) and stabilizes the resulting anion.
A key aspect of tetrazole chemistry is the existence of tautomeric forms. For 5-substituted 1H-tetrazoles, two tautomers are possible, and the equilibrium between them is influenced by the solvent, the nature of the substituent, and intermolecular interactions. mdpi.com While the 1H-tautomer is generally favored in solution, further theoretical and experimental work is needed to precisely quantify the tautomeric equilibrium for 5-cyanotetrazole and to understand how it is affected by different environments, such as in the solid state or in the gas phase. nih.gov
The anionic chemistry of the 5-cyanotetrazolide ion is another area ripe for exploration. Beyond its role as a counter-ion in ionic liquids, its reactivity as a nucleophile or as a ligand in coordination chemistry warrants deeper investigation. Theoretical modeling can help to predict its reaction pathways with various electrophiles and to understand the nature of its bonding with different metal centers. This knowledge will be instrumental in guiding the synthetic efforts described in the previous section.
Exploration of Novel Applications in Beyond Current Material Science Horizons
The high nitrogen content of the 5-cyanotetrazolide anion also suggests potential applications in the field of energetic materials. Tetrazole-based compounds are known for their high heats of formation and their ability to release large amounts of nitrogen gas upon decomposition, making them of interest as components in propellants and gas-generating systems. nih.gov While this application borders on material science, the focus would be on the chemical energy release rather than the bulk material properties. Careful and controlled research in this area could lead to the development of environmentally benign energetic materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide, and how can purity be validated?
- Methodology : The compound is synthesized via a click-chemistry approach involving sodium azide (NaN₃) and a nitrile precursor under catalytic conditions. Catalysts such as Cu(I/II) salts (e.g., CuFe₂O₄ nanoparticles) or Lewis acids (e.g., ZnCl₂) improve yield and reaction rates . Key parameters include:
- Temperature : 80–120°C in polar solvents (e.g., DMF or water).
- Reaction Time : 12–24 hours under reflux.
- Purity Validation : Thin-layer chromatography (TLC) with a solvent system (e.g., toluene:ethyl acetate:water = 8.7:1.2:1.1) identifies impurities. Recrystallization in ethanol or acetonitrile enhances purity, confirmed by single-spot TLC and melting-point analysis .
Q. How is the crystal structure of sodium 5-cyano-1H-tetrazol-1-ide determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Slow evaporation of a saturated solution in methanol/water.
- Data Collection : At 298 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL software refines atomic coordinates and thermal parameters, achieving R-factors < 0.05 for high precision .
- Validation : Check for data-to-parameter ratios > 7.0 and mean C–C bond deviations < 0.005 Å to ensure reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodology : Discrepancies (e.g., bond-length mismatches in NMR vs. XRD) require multi-technique validation:
- Computational Modeling : Compare DFT-optimized structures (using Gaussian or ORCA) with SC-XRD data to identify systematic errors.
- Complementary Techniques : Pair XRD with solid-state NMR or IR spectroscopy to probe electronic environments and hydrogen bonding .
- Case Study : If the nitrile group’s vibrational frequency (IR) conflicts with XRD-derived bond lengths, check for crystal packing effects or dynamic disorder using Hirshfeld surface analysis .
Q. What experimental designs are suitable for evaluating the phase transition behavior of sodium 5-cyano-1H-tetrazol-1-ide in dielectric studies?
- Methodology : Tetrazoles often exhibit temperature-dependent dielectric anomalies. Design steps:
- Sample Preparation : Grow single crystals or prepare polycrystalline pellets.
- Measurement : Use impedance spectroscopy (1 Hz–1 MHz) across 100–400 K to detect permittivity spikes.
- Structural Correlation : Perform variable-temperature SC-XRD to link phase transitions to lattice parameter changes .
- Data Interpretation : Anomalies in dielectric loss (tan δ) may correlate with proton-transfer dynamics in the tetrazole ring, as seen in pyridinium-tetrazolide analogs .
Q. How can thermal stability and decomposition pathways of this compound be systematically analyzed?
- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen/air (10°C/min):
- Decomposition Steps : Monitor mass loss at 200–300°C (likely nitrile or tetrazole ring degradation).
- Exothermic Peaks : DSC identifies melting points or explosive decomposition risks.
- Advanced Integration : Pair with evolved gas analysis (EGA-MS) to detect volatile fragments (e.g., HCN, N₂) and validate mechanistic pathways .
Data Contradiction and Refinement
Q. How should researchers address low data-to-parameter ratios in SC-XRD refinement for sodium 5-cyano-1H-tetrazol-1-ide?
- Solution :
- Data Collection : Extend exposure time or use a larger crystal to improve completeness (>95%).
- Constraints : Apply isotropic displacement parameters for lighter atoms (H, C) and rigid-bond restraints for tetrazole rings in SHELXL .
- Example : A ratio < 7.0 in Acta Cryst. E67 (2011) was mitigated by merging symmetry-equivalent reflections and using TWINABS for multi-component crystals .
Q. What strategies mitigate catalytic inefficiency in the synthesis of sodium 5-cyano-1H-tetrazol-1-ide?
- Optimization :
- Catalyst Screening : Test transition-metal catalysts (e.g., CuI vs. ZnCl₂) at 5–10 mol% loading.
- Solvent Effects : Switch to ionic liquids (e.g., [BMIM][BF₄]) to enhance nitrile activation .
- Troubleshooting : Low yields (<50%) may arise from NaN₃ hydrolysis; use anhydrous conditions or trimethylsilyl azide as an alternative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
